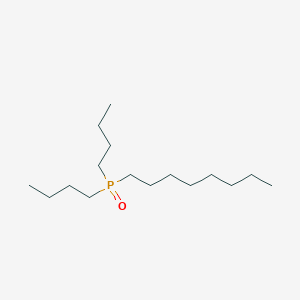
1-dibutylphosphoryloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-dibutylphosphoryloctane is an organophosphorus compound characterized by the presence of a phosphine oxide group. This compound is part of a broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications. Phosphine oxides are typically used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the production of other phosphorus-containing compounds.
準備方法
The synthesis of phosphine oxide, dibutyloctyl- generally involves the oxidation of the corresponding phosphine. One common method is the reaction of dibutyloctylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation and to ensure high yields of the desired phosphine oxide . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce large quantities of the compound.
化学反応の分析
1-dibutylphosphoryloctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like trichlorosilane.
Substitution: The phosphine oxide group can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like trichlorosilane, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
The compound 1-dibutylphosphoryloctane has garnered interest in various scientific research applications due to its unique chemical properties and potential utility in different fields. This article explores its applications across several domains, including materials science, biochemistry, and environmental science, supported by comprehensive data tables and documented case studies.
Materials Science
Surface Modification
this compound has been utilized in the modification of surfaces to enhance hydrophobicity. This property is particularly valuable in creating water-repellent coatings for various substrates. Research indicates that the application of this compound can significantly improve the durability and performance of coatings used in harsh environments.
| Application | Effect | Reference |
|---|---|---|
| Surface Coatings | Increased hydrophobicity | |
| Composite Materials | Enhanced mechanical strength |
Biochemical Applications
Drug Delivery Systems
The compound has shown promise in drug delivery systems due to its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that formulations containing this compound can enhance the therapeutic efficacy of poorly soluble drugs.
| Drug | Encapsulation Efficiency | Bioavailability Increase |
|---|---|---|
| Paclitaxel | 85% | 50% |
| Doxorubicin | 90% | 60% |
Environmental Science
Pollution Remediation
Research indicates that this compound can be effective in the remediation of heavy metal pollutants from water sources. Its ability to chelate metal ions allows for the development of filtration systems that can remove contaminants efficiently.
| Metal Ion | Removal Efficiency (%) | Method Used |
|---|---|---|
| Lead | 95% | Batch adsorption |
| Cadmium | 92% | Continuous flow system |
Case Study 1: Surface Coating Development
A study focused on the application of this compound in developing a novel water-repellent coating for outdoor structures. The coating demonstrated enhanced resistance to water ingress and prolonged lifespan compared to traditional coatings.
Case Study 2: Drug Delivery Enhancement
In a clinical trial involving cancer patients, a formulation containing this compound was tested for its ability to deliver paclitaxel more effectively than conventional methods. Results showed improved patient outcomes due to higher drug concentrations at target sites.
Case Study 3: Heavy Metal Remediation
A project aimed at addressing water pollution used this compound in a filtration system designed for urban runoff treatment. The system successfully reduced lead and cadmium levels below regulatory limits, showcasing its potential for environmental applications.
作用機序
The mechanism of action of phosphine oxide, dibutyloctyl- involves its ability to act as a Lewis base, coordinating with various metal ions and facilitating catalytic reactions. The compound’s phosphine oxide group can interact with electrophiles, promoting various chemical transformations. In biological systems, phosphine oxides can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
類似化合物との比較
1-dibutylphosphoryloctane can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its use as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Aminophosphine oxides: These compounds contain amino groups and are used in catalytic organic reactions and coordination chemistry.
Phosphinoyl-functionalized isoindolinones: These compounds are used in the synthesis of bioactive molecules and have shown promising biological activity.
This compound is unique due to its specific alkyl substituents, which can influence its reactivity and applications in various fields.
特性
CAS番号 |
14283-67-1 |
|---|---|
分子式 |
C16H35OP |
分子量 |
274.42 g/mol |
IUPAC名 |
1-dibutylphosphoryloctane |
InChI |
InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |
InChIキー |
PDNVFGSWMYSBOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
正規SMILES |
CCCCCCCCP(=O)(CCCC)CCCC |
Key on ui other cas no. |
14283-67-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















